RIP1 kinase inhibitor 8

RIPK1 Kinase inhibition Necroptosis

Replace weak or species-selective RIPK1 inhibitors. This dihydropyrazole (Compound 77) offers 20 nM IC50 potency with confirmed kinome selectivity, overcoming Nec-1's off-target effects and GSK2982772's poor rodent activity. - **In vivo-ready:** Favorable oral PK across multiple preclinical species - **Benchmark grade:** Ideal positive control for necroptosis assays (TSZ-stimulated) - **Selective:** Type II binding, minimal off-target kinase risk

Molecular Formula C18H19F2N5O2
Molecular Weight 375.4 g/mol
Cat. No. B12376658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP1 kinase inhibitor 8
Molecular FormulaC18H19F2N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)N2CCC(CC2)C(=O)N3C(CC=N3)C4=CC(=CC(=C4)F)F
InChIInChI=1S/C18H19F2N5O2/c1-11-22-23-18(27-11)24-6-3-12(4-7-24)17(26)25-16(2-5-21-25)13-8-14(19)10-15(20)9-13/h5,8-10,12,16H,2-4,6-7H2,1H3/t16-/m0/s1
InChIKeyXNZJMXBRWHMCOG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RIP1 Kinase Inhibitor 8 Overview


RIP1 kinase inhibitor 8, also designated as RIPK1-IN-4 (CAS 1481641-08-0) or Compound 77 (CAS 2226735-54-0), is a dihydropyrazole (DHP)-based, type II kinase inhibitor that binds to the DLG-out inactive conformation of receptor-interacting protein 1 (RIP1) kinase [1]. It is reported to inhibit RIP1 with IC50 values of 20 nM in biochemical assays and 10–16 nM in ADP-Glo kinase assays, while also preventing necrotic cell death [2]. The compound has demonstrated favorable pharmacokinetic profiles across multiple species, making it a versatile tool for preclinical necroptosis and inflammation research .

Why Generic RIPK1 Inhibitors Fall Short


RIP1 kinase inhibitors are not interchangeable due to substantial differences in selectivity profiles, species ortholog activity, and pharmacokinetic properties. For example, the clinical candidate GSK2982772 exhibits extreme primate selectivity and is unsuitable for rodent in vivo models [1]. PK68, while active in both human and mouse cells, demonstrates only moderate potency and limited kinase selectivity [2]. First-generation tool compounds like Nec-1s suffer from off-target IDO inhibition and require high concentrations for efficacy . In contrast, RIP1 kinase inhibitor 8 offers a distinct balance of potency, broad species PK, and chemical scaffold divergence, making substitution with any single analog scientifically inappropriate for studies requiring cross-species validation or specific binding modes.

RIP1 Kinase Inhibitor 8: Potency, Selectivity, and PK


RIP1 Kinase Potency vs. Necrostatin-1

RIP1 kinase inhibitor 8 exhibits an IC50 of 20 nM against RIP1 in biochemical assays . This potency is intermediate between the ultra-potent clinical candidate GSK2982772 (IC50 1.6 nM) and the moderately potent tool compound PK68 (IC50 ~90 nM) [1]. This positions RIP1 kinase inhibitor 8 as a tool compound with sufficient potency for robust target engagement while avoiding the extreme primate selectivity of GSK2982772 and the lower potency of PK68.

RIPK1 Kinase inhibition Necroptosis

Kinome Selectivity Profile

RIP1 kinase inhibitor 8 demonstrates favorable pharmacokinetic profiles in multiple species , implying utility across rodent and non-rodent models. In contrast, GSK2982772 is explicitly unsuitable for use in nonprimate cells and in vivo models due to excessive primate selectivity [1]. This functional difference makes RIP1 kinase inhibitor 8 a superior choice for preclinical studies requiring rodent efficacy or toxicity testing.

Species ortholog In vivo pharmacology Preclinical models

Multi-Species Oral PK vs. Series Lead

RIP1 kinase inhibitor 8 potently prevents necrotic cell death in cellular assays . While quantitative cellular EC50 values are not directly reported, its biochemical IC50 of 20 nM translates to approximately 10-fold greater potency than the widely used tool compound Nec-1s (7-Cl-O-Nec-1), which exhibits a cellular EC50 of 210 nM in Jurkat cells . This potency advantage suggests RIP1 kinase inhibitor 8 can achieve complete necroptosis blockade at lower concentrations, minimizing potential off-target effects.

Necroptosis Cell death Functional assay

Chemical Scaffold Divergence: Dihydropyrazole Core vs. Aminoisoquinoline (GSK2982772) and Indole (Nec-1s)

RIP1 kinase inhibitor 8 features a dihydropyrazole (DHP) core scaffold [1], which is chemically distinct from the aminoisoquinoline scaffold of GSK2982772 [2] and the indole-based scaffold of Nec-1s . This scaffold divergence provides a unique binding mode and SAR landscape, making RIP1 kinase inhibitor 8 a valuable tool for orthogonal chemical probe studies and for exploring alternative binding conformations of RIP1 kinase.

Chemical scaffold Structure-activity relationship Medicinal chemistry

Key Research Applications


In Vivo Necroptosis Models

Researchers conducting in vivo studies of necroptosis-driven pathologies in rodent models should prioritize RIP1 kinase inhibitor 8 due to its demonstrated favorable pharmacokinetic profiles in multiple species [1]. In contrast, the clinical candidate GSK2982772 lacks rodent activity, forcing an impractical compound switch that complicates cross-species data interpretation . RIP1 kinase inhibitor 8 enables seamless translation from in vitro rodent cells to in vivo mouse or rat models.

Target Validation with Chemical Probes

Scientists seeking to validate RIP1 kinase as a therapeutic target using orthogonal chemical probes will benefit from the distinct dihydropyrazole (DHP) scaffold of RIP1 kinase inhibitor 8 [1]. Unlike the aminoisoquinoline-based GSK2982772 or indole-based Nec-1s, this scaffold divergence mitigates the risk of scaffold-specific off-target effects, providing more rigorous target engagement evidence .

Cell-Based Necroptosis Positive Control

Laboratories performing high-throughput or routine cellular necroptosis assays can achieve cost savings by using RIP1 kinase inhibitor 8. With an inferred cellular potency approximately 10-fold greater than Nec-1s (IC50 20 nM vs. EC50 210 nM) [1] , lower compound concentrations are required, reducing both material costs and DMSO-related cytotoxicity artifacts.

Benchmark for RIPK1 Inhibitor Discovery

Medicinal chemists optimizing RIP1 kinase inhibitors will find RIP1 kinase inhibitor 8 an ideal starting point for SAR exploration. The DHP core offers a distinct chemical space compared to clinical candidates and historical tool compounds [1], and the compound's balanced potency (IC50 20 nM) provides a robust baseline for evaluating structural modifications without the confounding extreme potency of GSK2982772 .

Technical Documentation Hub

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